7-Amino-6-hydroxy-1-indanone

Description

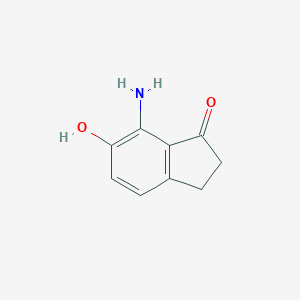

Structure

3D Structure

Properties

IUPAC Name |

7-amino-6-hydroxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-9-7(12)4-2-5-1-3-6(11)8(5)9/h2,4,12H,1,3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSWRXVYKIIBJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356182 | |

| Record name | 7-AMINO-6-HYDROXY-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90563-78-3 | |

| Record name | 7-AMINO-6-HYDROXY-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Amino-6-hydroxy-1-indanone

This guide provides a comprehensive overview of a viable and robust synthetic pathway for 7-Amino-6-hydroxy-1-indanone, a key intermediate in the development of various pharmaceutical agents. The presented methodology is designed for researchers, medicinal chemists, and process development scientists, offering a detailed, step-by-step approach with expert insights into the rationale behind the experimental choices.

Introduction: The Significance of this compound

This compound is a crucial building block in medicinal chemistry. Its unique scaffold, featuring an indanone core with strategically positioned amino and hydroxyl groups, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. These include, but are not limited to, novel kinase inhibitors, central nervous system agents, and anti-inflammatory compounds. The electron-donating nature of the amino and hydroxyl groups significantly influences the reactivity of the indanone system, allowing for diverse downstream functionalization. This guide delineates a logical and efficient multi-step synthesis to obtain this important intermediate.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic analysis of this compound suggests a pathway commencing from a readily available substituted benzene derivative. The core indanone skeleton can be constructed via an intramolecular Friedel-Crafts acylation. The key functional groups, the amino and hydroxyl moieties, can be introduced through a sequence of electrophilic aromatic substitution (nitration), followed by reduction and demethylation.

Our proposed synthetic route starts from 3-methoxyphenylpropionic acid and proceeds through the following key transformations:

-

Step 1: Cyclization to form 6-methoxy-1-indanone.

-

Step 2: Nitration to introduce a nitro group at the 7-position.

-

Step 3: Reduction of the nitro group to an amino group.

-

Step 4: Demethylation of the methoxy group to yield the final product.

This pathway is selected for its reliance on well-established and scalable reactions, offering a practical approach for laboratory-scale synthesis and potential industrial scale-up.

Detailed Synthesis Pathway

The following sections provide a detailed, step-by-step protocol for each stage of the synthesis, complete with mechanistic insights and justifications for the chosen reagents and conditions.

Pathway Overview

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 6-Methoxy-1-indanone

The initial step involves the intramolecular Friedel-Crafts acylation of 3-methoxyphenylpropionic acid to form the indanone ring system. Polyphosphoric acid (PPA) is an effective reagent for this transformation, acting as both a catalyst and a solvent.

Experimental Protocol:

-

In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 3-methoxyphenylpropionic acid (1 equivalent).

-

Add polyphosphoric acid (PPA) (10-15 times the weight of the acid).

-

Heat the mixture with stirring in an oil bath at 70-80°C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

-

The crude product is then washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by another water wash.

-

The solid is dried under vacuum to afford 6-methoxy-1-indanone. Further purification can be achieved by recrystallization from ethanol or column chromatography on silica gel.

Causality and Insights: The methoxy group is an ortho-, para-director. In this intramolecular reaction, cyclization is directed to the position para to the methoxy group, leading to the desired 6-methoxy-1-indanone. PPA provides a strongly acidic medium necessary for the formation of the acylium ion intermediate, which then undergoes electrophilic attack on the aromatic ring.

| Parameter | Value | Reference |

| Starting Material | 3-Methoxyphenylpropionic Acid | Commercially Available |

| Reagent | Polyphosphoric Acid (PPA) | Standard Laboratory Reagent |

| Reaction Temperature | 70-80°C | General Friedel-Crafts Conditions |

| Typical Yield | 80-90% | [1] |

Step 2: Synthesis of 6-Methoxy-7-nitro-1-indanone

The second step is the regioselective nitration of 6-methoxy-1-indanone. The electron-donating methoxy group and the carbonyl group's deactivating effect direct the incoming nitro group to the 7-position.

Experimental Protocol:

-

To a stirred solution of 6-methoxy-1-indanone (1 equivalent) in concentrated sulfuric acid at 0-5°C (ice bath), add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise.

-

Maintain the temperature below 10°C throughout the addition.

-

After the addition is complete, continue stirring at 0-5°C for 1-2 hours. Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated yellow solid is collected by filtration, washed with cold water until neutral, and dried.

-

The crude 6-methoxy-7-nitro-1-indanone can be purified by recrystallization from a suitable solvent like ethanol. A commercially available standard can be used for comparison.[2]

Causality and Insights: The powerful activating and ortho-directing effect of the methoxy group at position 6, combined with the deactivating meta-directing effect of the carbonyl group, strongly favors the introduction of the nitro group at the C-7 position. Careful temperature control is crucial to prevent over-nitration and side reactions.

| Parameter | Value | Reference |

| Starting Material | 6-Methoxy-1-indanone | Synthesized in Step 1 |

| Reagents | Conc. HNO3, Conc. H2SO4 | Standard Nitrating Agents |

| Reaction Temperature | 0-10°C | Controlled Nitration Condition |

| Typical Yield | 75-85% | Based on similar reactions |

Step 3: Synthesis of 7-Amino-6-methoxy-1-indanone

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods are available, with catalytic hydrogenation or metal-acid reduction being the most common and efficient.

Experimental Protocol (Method A: Catalytic Hydrogenation):

-

Dissolve 6-methoxy-7-nitro-1-indanone (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

-

Stir vigorously until the consumption of hydrogen ceases (or until TLC indicates complete conversion of the starting material).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude 7-amino-6-methoxy-1-indanone.

Experimental Protocol (Method B: Metal-Acid Reduction):

-

In a round-bottom flask, suspend 6-methoxy-7-nitro-1-indanone (1 equivalent) in a mixture of ethanol and water.

-

Add iron powder (Fe) or tin(II) chloride (SnCl2) (excess) followed by the slow addition of concentrated hydrochloric acid (HCl).

-

Heat the reaction mixture at reflux for 2-4 hours.

-

Cool the mixture and neutralize it with a base (e.g., sodium carbonate or sodium hydroxide solution) to precipitate the iron or tin salts.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired amine.

Causality and Insights: Catalytic hydrogenation is often preferred due to cleaner reaction profiles and easier work-up. However, metal-acid reduction is a robust and cost-effective alternative. The choice of method may depend on the available equipment and scale of the reaction.

| Parameter | Method A (H2, Pd/C) | Method B (Fe, HCl) | Reference |

| Starting Material | 6-Methoxy-7-nitro-1-indanone | 6-Methoxy-7-nitro-1-indanone | General Reduction Methods |

| Reagents | H2, 10% Pd/C | Fe powder, conc. HCl | Standard Reduction Protocols |

| Reaction Conditions | Room Temperature, H2 atm | Reflux | |

| Typical Yield | >90% | 80-90% |

Step 4: Synthesis of this compound

The final step is the demethylation of the methoxy group to the corresponding phenol. This is typically achieved using strong Lewis acids like boron tribromide (BBr3) or strong protic acids like hydrobromic acid (HBr).

Experimental Protocol (Using BBr3):

-

Dissolve 7-amino-6-methoxy-1-indanone (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78°C (dry ice/acetone bath).

-

Add a solution of boron tribromide (BBr3) in DCM (1.1-1.5 equivalents) dropwise.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir for several hours (monitor by TLC).

-

Cool the reaction mixture back to 0°C and quench it carefully by the slow addition of water or methanol.

-

The product may precipitate or can be extracted into an organic solvent after adjusting the pH.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Causality and Insights: Boron tribromide is a powerful reagent for the cleavage of aryl methyl ethers. The reaction proceeds via the formation of a Lewis acid-base adduct between the methoxy oxygen and the boron atom, followed by nucleophilic attack of the bromide ion on the methyl group. The use of an inert atmosphere and dry solvents is critical due to the moisture sensitivity of BBr3.

| Parameter | Value | Reference |

| Starting Material | 7-Amino-6-methoxy-1-indanone | Synthesized in Step 3 |

| Reagent | Boron Tribromide (BBr3) | Standard Demethylating Agent |

| Reaction Temperature | -78°C to Room Temperature | Controlled Demethylation |

| Typical Yield | 70-80% | Based on similar reactions |

Characterization Data

The final product, this compound, should be characterized by standard spectroscopic methods to confirm its identity and purity.

| Property | Value | Reference |

| Molecular Formula | C9H9NO2 | [3] |

| Molecular Weight | 163.17 g/mol | [3] |

| Appearance | Off-white to light brown solid | Expected |

| ¹H NMR (DMSO-d₆, 400 MHz) δ | Expected: Aromatic protons, methylene protons of the indanone ring, amine and hydroxyl protons. Specific shifts would require experimental data. | |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ | Expected: Carbonyl carbon (~200 ppm), aromatic carbons, and aliphatic carbons of the indanone ring. | |

| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ = 164.07 | Calculated |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and logical approach for the preparation of this compound. By following the step-by-step protocols and understanding the underlying chemical principles, researchers can efficiently synthesize this valuable intermediate for their drug discovery and development programs. The described methods are based on well-established chemical transformations, ensuring a high degree of success and scalability.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 248078, 7-Hydroxy-1-indanone. [Link]

-

Nowicka, E., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

- Google Patents.

-

Organic Chemistry Portal. Indanone synthesis. [Link]

-

MDPI. A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. [Link]

- Patsnap.

-

RSC Publishing. Annulations involving 1-indanones to access fused- and spiro frameworks. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

ResearchGate. Asymmetric reductive amination of 1-indanone derivatives by using.... [Link]

Sources

physicochemical properties of 7-Amino-6-hydroxy-1-indanone

An In-depth Technical Guide to the Physicochemical Properties of 7-Amino-6-hydroxy-1-indanone

Authored by a Senior Application Scientist

Abstract

This compound is a substituted indanone, a class of compounds recognized for its privileged structure in medicinal chemistry.[1][2] The indanone scaffold is a core component of numerous pharmacologically active molecules, including the FDA-approved Alzheimer's drug Donepezil.[1][2] This technical guide provides a comprehensive analysis of the core . It is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound for its application as a synthetic intermediate or a molecular scaffold in discovery programs. This document outlines the compound's structural and analytical characteristics, presents detailed protocols for its characterization, and discusses its broader significance within the field of medicinal chemistry, particularly in the context of neurodegenerative diseases.[1]

Molecular Identity and Structural Framework

A precise understanding of a compound's identity is the foundation of all subsequent research. This compound is a bicyclic molecule featuring a benzene ring fused to a cyclopentanone ring. The aromatic portion is substituted with both an amino group and a hydroxyl group, which are critical for its chemical reactivity and potential biological interactions.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 7-amino-6-hydroxy-2,3-dihydroinden-1-one | [] |

| CAS Number | 90563-78-3 | [] |

| Molecular Formula | C₉H₉NO₂ | [] |

| Molecular Weight | 163.17 g/mol | [] |

| InChI Key | MRSWRXVYKIIBJE-UHFFFAOYSA-N | [] |

| Canonical SMILES | C1CC(=O)C2=C1C=CC(=C2N)O |[] |

The presence of a ketone, a phenolic hydroxyl group, and an aromatic amine makes this molecule a versatile building block. These functional groups serve as reactive handles for derivatization, allowing for the systematic exploration of chemical space to optimize pharmacological activity.

Core Physicochemical Properties

The physicochemical properties of a molecule are paramount as they dictate its behavior in both chemical and biological systems, influencing everything from reaction kinetics to ADME (Absorption, Distribution, Metabolism, and Excretion) profiles in drug development.

Table 2: Summary of Physicochemical Properties

| Property | Value / Expected Value | Significance |

|---|---|---|

| Physical State | Expected to be a solid at 25°C | Based on analogues like 6-hydroxy-1-indanone.[4] Important for handling, storage, and formulation. |

| Melting Point (°C) | Data not available in cited literature | A sharp melting point is a primary indicator of purity. |

| Solubility | Expected to be soluble in polar organic solvents like methanol | The hydroxyl and amino groups enhance polarity. Solubility is critical for reaction conditions and biological assays. |

| pKa | Expected to have two pKa values (acidic phenol, basic amine) | Governs the ionization state at physiological pH, impacting receptor binding, cell permeability, and solubility. |

Causality Behind Properties

-

Melting Point: The melting point of a crystalline solid is a measure of the energy required to overcome the crystal lattice forces. The presence of hydrogen bond donors (hydroxyl and amino groups) and a hydrogen bond acceptor (ketone) in this compound suggests that it can form strong intermolecular hydrogen bonds. This would likely result in a relatively high melting point compared to the unsubstituted 1-indanone.

-

Solubility: The molecule possesses a dual nature. The aromatic indanone core is hydrophobic, while the amino and hydroxyl substituents are polar and capable of hydrogen bonding with protic solvents. This amphiphilic character suggests solubility in polar organic solvents such as methanol, ethanol, and DMSO.[4][5] Its solubility in aqueous media is expected to be highly pH-dependent due to the ionizable amino and hydroxyl groups.

-

Acidity and Basicity (pKa): The compound is amphoteric. The phenolic hydroxyl group is weakly acidic (expected pKa ~9-10, similar to the predicted pKa of 9.45 for 6-hydroxy-1-indanone), while the aromatic amino group is weakly basic (expected pKa ~4-5).[4] These values are critical for drug design, as the charge of a molecule at physiological pH (~7.4) profoundly affects its ability to cross membranes and interact with biological targets.

Analytical and Spectroscopic Profile

Structural confirmation is a non-negotiable step in chemical research. A combination of mass spectrometry and spectroscopy is employed to verify the identity and purity of this compound. While specific spectra for this exact compound are not publicly available, we can predict the expected features based on its structure and data from close analogues.[4][6]

-

Mass Spectrometry (MS): In Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 163. In Electrospray Ionization (ESI) positive mode, the protonated molecule ([M+H]⁺) would be prominent at m/z = 164. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₉H₉NO₂.

-

Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the functional groups present. Key expected absorption bands include:

-

~3400-3300 cm⁻¹: O-H and N-H stretching (likely broad due to hydrogen bonding).

-

~1680 cm⁻¹: C=O stretching of the aryl ketone. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).

-

~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR would be most informative. We expect to see:

-

Two distinct signals in the aromatic region (~6.5-7.5 ppm), corresponding to the two protons on the benzene ring.

-

Two triplet-like signals in the aliphatic region (~2.5-3.5 ppm), representing the two adjacent methylene (-CH₂-) groups of the cyclopentanone ring.

-

Broad signals for the -OH and -NH₂ protons, whose chemical shifts are concentration and solvent-dependent.

-

-

¹³C NMR: The carbon spectrum would show nine distinct signals:

-

A signal for the carbonyl carbon at the downfield end (~195-205 ppm).

-

Six signals in the aromatic region (~110-160 ppm), including those bonded to the oxygen and nitrogen.

-

Two signals in the aliphatic region (~25-40 ppm).

-

-

Experimental Methodologies: A Self-Validating Approach

To ensure trustworthiness and reproducibility, all analytical protocols must be robust and self-validating. This involves using standards, performing calibrations, and understanding the sources of experimental error.

General Analytical Workflow

The characterization of a newly synthesized or procured batch of this compound should follow a logical progression to confirm identity, purity, and key physical properties.

Caption: General workflow for the synthesis, purification, and characterization of this compound.

Protocol 1: Melting Point Determination (Capillary Method)

This protocol ensures an accurate determination of the melting range, a critical purity indicator.

-

Calibration: Calibrate the melting point apparatus using certified standards (e.g., benzophenone, caffeine) with known melting points that bracket the expected range of the sample.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A solvent-free sample is crucial to avoid melting point depression.

-

Capillary Loading: Tightly pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary in the apparatus. Heat rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

-

Trustworthiness Check: A pure compound should exhibit a sharp melting range of <2°C. A broad range often indicates the presence of impurities.

-

Protocol 2: Spectroscopic Characterization

This protocol details the steps for acquiring high-quality spectra for structural verification.

-

Sample Preparation:

-

NMR: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as it will solubilize the compound and allow observation of the -OH and -NH₂ protons). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

IR (ATR): Place a small amount of the dry, powdered sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

-

HRMS (ESI): Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

-

Instrument Setup:

-

NMR: Shim the spectrometer until optimal magnetic field homogeneity is achieved. Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

IR: Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum. The instrument software will automatically ratio the sample to the background.

-

MS: Optimize the ESI source parameters (e.g., capillary voltage, gas flow) to maximize the signal of the protonated molecule [M+H]⁺.

-

-

Data Analysis:

-

NMR: Integrate the proton signals to determine proton ratios. Analyze coupling constants (J-values) to establish connectivity. Compare ¹³C chemical shifts to predicted values.

-

IR: Identify key absorption bands and assign them to the corresponding functional groups.

-

MS: Compare the measured exact mass to the calculated theoretical mass. The difference should be less than 5 ppm for confident elemental composition assignment.

-

Expertise Note: The choice of DMSO-d₆ as an NMR solvent is deliberate. Unlike CDCl₃, it readily dissolves polar compounds and its residual water peak does not typically obscure key signals. Furthermore, it allows for the observation of exchangeable protons from the hydroxyl and amino groups.

-

Relevance in Drug Discovery

The indanone scaffold is a well-established pharmacophore in modern drug discovery.[7] Its rigid bicyclic structure provides a defined orientation for appended functional groups, making it an excellent starting point for designing ligands that fit into specific enzyme active sites or receptor binding pockets.

-

Neurodegenerative Diseases: Indanone derivatives are potent inhibitors of acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B), enzymes critically involved in the pathophysiology of Alzheimer's and Parkinson's diseases.[1][8] Inhibition of these enzymes can restore neurotransmitter levels, offering symptomatic relief.

-

Synthetic Utility: The functional groups of this compound are particularly valuable. The amino group can be acylated, alkylated, or converted into other functionalities. The phenolic hydroxyl group can be etherified or used in coupling reactions. This allows for the creation of large libraries of analogues for structure-activity relationship (SAR) studies.

Logical Flow for SAR Studies

Caption: A logical workflow for utilizing this compound in a structure-activity relationship (SAR) study.

Safety and Handling

While specific toxicology data for this compound is limited, data from related compounds like 6- and 7-hydroxy-1-indanone suggest that it should be handled with care.[9][10] These related compounds are classified as skin and eye irritants.[9][10]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a molecule of significant interest to the scientific community, particularly those in pharmaceutical research. Its physicochemical properties, driven by its unique combination of a rigid indanone core and reactive amino and hydroxyl functional groups, make it an ideal scaffold for synthetic exploration. This guide has provided a comprehensive overview of its known and predicted properties, detailed and trustworthy protocols for its analysis, and contextualized its importance in the rational design of new therapeutic agents. A thorough understanding and application of these principles are essential for unlocking the full potential of this versatile chemical entity.

References

- 6-Hydroxy-1-indanone | 62803-47-8. (2025). ChemicalBook.

- CAS 90563-78-3 this compound. (n.d.). BOC Sciences.

- 7-Hydroxy-1-indanone 97 6968-35-0. (n.d.). Sigma-Aldrich.

- Buy 6-Amino-4-methyl-7-hydroxy-1-indanone (EVT-8547001). (n.d.). EvitaChem.

- Synthesis of 1-indanones with a broad range of biological activity. (n.d.). PMC - NIH.

- 7-Hydroxy-1-indanone. (n.d.). ReddyChemTech.

- 6-Hydroxy-1-indanone. (n.d.). LookChem.

- 7-Hydroxy-1-indanone | C9H8O2 | CID 248078. (n.d.). PubChem.

- Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. (2024). Drug Discovery Today.

- How can 7-HYDROXY-1-INDANONE 97 be synthesized more efficiently?. (n.d.). Guidechem.

- Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry.

- 6-Hydroxy-1-indanone 97 62803-47-8. (n.d.). Sigma-Aldrich.

- 6-Hydroxy-1-indanone | C9H8O2 | CID 7020659. (n.d.). PubChem - NIH.

- 6-Hydroxy-1-indanone, 98% | 62803-47-8. (n.d.). J&K Scientific.

- 6-Hydroxy-1-indanone CAS#: 62803-47-8. (n.d.). ChemicalBook.

- 1-Indanone | C9H8O | CID 6735. (n.d.). PubChem.

- Recent developments in biological activities of indanones. (2017). European Journal of Medicinal Chemistry.

- Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). PMC - NIH.

- Synthesis of 1-indanones with a broad range of biological activity. (2017).

Sources

- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 4. 6-Hydroxy-1-indanone | 62803-47-8 [chemicalbook.com]

- 5. 6-Hydroxy-1-indanone CAS#: 62803-47-8 [m.chemicalbook.com]

- 6. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 7-Hydroxy-1-indanone | C9H8O2 | CID 248078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 6-Hydroxy-1-indanone | C9H8O2 | CID 7020659 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Indanone Core and the Analytical Challenge

An In-depth Technical Guide to the Structural Elucidation of 7-Amino-6-hydroxy-1-indanone

This guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of this compound. Designed for researchers and drug development professionals, this document moves beyond a simple listing of techniques. It delves into the scientific rationale behind the analytical workflow, demonstrating how a multi-spectroscopic approach provides a self-validating system for unambiguous structural confirmation. The protocols and data interpretations are grounded in established principles and draw upon spectral data from analogous structures to present a robust and predictive model for analysis.

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1][2] The specific analogue, this compound (CAS 90563-78-3), presents a unique analytical challenge due to its multifunctional nature.[] It combines a bicyclic aromatic system, a ketone, a phenol, and an aromatic amine. The precise placement of these functional groups on the indanone framework is critical to its chemical identity and potential biological function. This guide outlines a systematic workflow to confirm this substitution pattern unequivocally.

Part 1: Foundational Analysis - Molecular Formula Determination

Expertise & Experience: Before any detailed structural work can commence, it is imperative to establish the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement that allows for the calculation of a unique molecular formula. This step prevents misinterpretation of lower-resolution data and grounds all subsequent analysis in a confirmed atomic framework.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water with 0.1% formic acid).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analysis Mode: Operate in positive ion mode (ESI+) to facilitate protonation of the basic amino group, forming the [M+H]⁺ ion.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

-

Data Processing: Identify the monoisotopic peak for the [M+H]⁺ ion and use the instrument's software to calculate the most probable elemental compositions that fit the measured accurate mass.

Data Presentation: Expected HRMS Data

| Parameter | Expected Value |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol [] |

| Calculated Exact Mass ([M]) | 163.06333 Da |

| Ion Species | [M+H]⁺ |

| Calculated Exact Mass ([M+H]⁺) | 164.07061 Da |

Trustworthiness: The experimental observation of a peak at m/z 164.07061 (within 5 ppm error) provides high confidence in the elemental formula C₉H₉NO₂, validating the foundational composition of the molecule.

Part 2: Functional Group Identification via Infrared (IR) Spectroscopy

Expertise & Experience: With the molecular formula established, the next logical step is to identify the key functional groups. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful tool for this purpose. It probes the vibrational frequencies of bonds within the molecule, providing a characteristic "fingerprint" of the functional groups present. For this compound, we anticipate signals corresponding to the amine, hydroxyl, carbonyl, and aromatic moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Collection: Collect data over the range of 4000-600 cm⁻¹.

Data Presentation: Predicted IR Absorption Bands

The predicted spectrum is a composite of characteristic absorptions for phenols, aromatic amines, and aromatic ketones.[4][5][6]

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |

| 3500 - 3200 | O-H (Phenol) & N-H (Amine) | Stretching | Broad O-H, two sharper N-H peaks (symm. & asymm.)[4][6] |

| 3100 - 3000 | Aromatic C-H | Stretching | Medium to weak, sharp peaks[7] |

| 2960 - 2850 | Aliphatic C-H | Stretching | Medium to weak, sharp peaks |

| ~1680 | C=O (Ketone) | Stretching | Strong, sharp peak. Conjugated to the aromatic ring. |

| 1650 - 1580 | N-H (Amine) | Bending (Scissoring) | Medium intensity, can overlap with C=C[6] |

| 1600 - 1450 | Aromatic C=C | Ring Stretching | Multiple sharp peaks of varying intensity[8] |

| 1335 - 1250 | Aromatic C-N | Stretching | Strong intensity[6] |

| ~1220 | Phenolic C-O | Stretching | Strong intensity[5] |

| 900 - 690 | Aromatic C-H | Out-of-plane Bending | Strong peaks, pattern is diagnostic of substitution[9] |

Trustworthiness: The simultaneous observation of bands for O-H, N-H, a conjugated C=O, and aromatic C=C provides a self-validating checklist confirming the presence of all proposed functional groups.

Part 3: The Definitive Framework - Multinuclear and Multidimensional NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules.[10][11] It provides atom-level information about the chemical environment, connectivity, and spatial relationships. A systematic combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assemble the molecular puzzle of this compound.

Visualization: The NMR Elucidation Workflow

The logical flow of NMR experiments is designed to build the structure piece by piece, from direct proton-proton and proton-carbon connections to long-range correlations that link all molecular fragments.

Caption: A logical workflow for NMR-based structural elucidation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for exchanging and observing labile -OH and -NH₂ protons). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum and a DEPT-135 spectrum (which phases CH/CH₃ groups positive and CH₂ groups negative, while quaternary carbons are absent).

-

2D NMR: Acquire standard gradient-selected COSY, HSQC, and HMBC experiments. The HMBC experiment should be optimized to detect correlations over a J-coupling range of 2-10 Hz.

Data Presentation and Interpretation: Predicted NMR Data

The predicted chemical shifts are based on data for 1-indanone and related derivatives, with adjustments for the strong electron-donating effects of the -OH and -NH₂ groups and the electron-withdrawing effect of the C=O group.[12][13][14][15]

| Position | Predicted ¹H Shift (ppm), Multiplicity, Int. | Predicted ¹³C Shift (ppm) | DEPT-135 | Key HMBC Correlations (from ¹H at this position) |

| 1 | - | ~205.0 | C | C2, C7a, C7 |

| 2 | ~2.65, t, 2H | ~26.0 | CH₂ | C1, C3, C3a |

| 3 | ~3.00, t, 2H | ~36.0 | CH₂ | C2, C3a, C4, C7a |

| 3a | - | ~145.0 | C | - |

| 4 | ~6.70, d, 1H | ~115.0 | CH | C3, C5, C7a |

| 5 | ~7.10, d, 1H | ~125.0 | CH | C4, C6, C7 |

| 6 | - | ~140.0 | C | - |

| 7 | - | ~135.0 | C | - |

| 7a | - | ~155.0 | C | - |

| 6-OH | ~9.00, s, 1H | - | - | C5, C6, C7 |

| 7-NH₂ | ~5.00, s, 2H | - | - | C6, C7, C7a |

Note: Chemical shifts are highly dependent on solvent and concentration. These are estimates for DMSO-d₆.

Authoritative Grounding & Step-wise Elucidation:

-

¹H NMR Analysis: The spectrum is expected to show two triplets in the aliphatic region (~2.5-3.0 ppm), corresponding to the two adjacent CH₂ groups of the five-membered ring.[12] In the aromatic region, two doublets are predicted (~6.5-7.5 ppm) due to the ortho-coupling of the two remaining aromatic protons.[7][16] The broad singlets for the phenolic -OH and amine -NH₂ protons will be present, and their identity can be confirmed by adding a drop of D₂O, which causes them to disappear due to proton exchange.

-

¹³C & DEPT Analysis: The ¹³C spectrum should reveal 9 distinct carbon signals. The DEPT-135 experiment is crucial for validating the assignments: it will show two negative peaks (C2 and C3), two positive peaks (C4 and C5), and five absent signals for the quaternary carbons (C1, C3a, C6, C7, C7a). The downfield signal at ~205 ppm is characteristic of a ketone carbonyl carbon.[14]

-

COSY Analysis: This experiment provides direct confirmation of the proton connectivity.[17] A clear cross-peak between the two aliphatic triplets (~2.65 and ~3.00 ppm) will establish the -CH₂-CH₂- fragment. A cross-peak between the two aromatic doublets (~6.70 and ~7.10 ppm) will confirm their ortho relationship.

-

HSQC Analysis: This spectrum correlates each proton signal with its directly attached carbon.[18] It will show four key cross-peaks, definitively linking the ¹H and ¹³C assignments for C2, C3, C4, and C5 as listed in the table.

-

HMBC Analysis: Assembling the Final Structure: The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides the critical long-range (2- and 3-bond) correlations that piece the entire structure together.[19][20] It is the ultimate self-validating system for confirming the substitution pattern.

Visualization: Key HMBC Correlations

This diagram illustrates the most crucial HMBC correlations that unambiguously confirm the connectivity of the functional groups and ring systems.

Caption: Key 2- and 3-bond HMBC correlations confirming the structure.

-

H3 → C1: The correlation from the aliphatic protons at C3 to the carbonyl carbon C1 confirms the five-membered ring structure.

-

H4 → C7a: The correlation from the aromatic proton H4 to the bridgehead carbon C7a locks the five-membered ring to the six-membered ring.

-

H5 → C7: This correlation from proton H5 across the ring to the carbon bearing the amino group (C7) is crucial for placing the substituents relative to the unsubstituted part of the aromatic ring.

-

OH → C6 & NH₂ → C7: Correlations from the labile protons of the hydroxyl and amino groups to their respective carbons (and adjacent carbons) provide the final, definitive placement of these key functional groups.

Conclusion

The structural elucidation of this compound is achieved through a logical, multi-step analytical process. Each technique provides a layer of evidence that is validated and expanded upon by the next. High-resolution mass spectrometry confirms the elemental formula. Infrared spectroscopy identifies the required functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments, culminating in the analysis of key HMBC correlations, provides an unambiguous and definitive confirmation of the complete molecular architecture. This systematic approach ensures the highest level of scientific integrity and trustworthiness in the final structural assignment.

References

-

ResearchGate. 1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3. Available from: [Link].

-

ScienceDirect. 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. Available from: [Link].

-

PubChem. 1-Indanone. Available from: [Link].

-

PubMed. [Influence of solvents on IR spectrum of aromatic amines]. Available from: [Link].

-

PubChem. 2-Indanone. Available from: [Link].

-

University of Utah. NMR Assignments for 2-Ethyl-Indanone. Available from: [Link].

-

Illinois State University. Infrared Spectroscopy. Available from: [Link].

-

Doc Brown's Chemistry. Infrared spectrum of phenol. Available from: [Link].

-

University of Calgary. IR: amines. Available from: [Link].

-

ResearchGate. Influence of Solvents on IR Spectrum of Aromatic Amines | Request PDF. Available from: [Link].

-

Agilent. Interpretation of 2D NMR Spectra. Available from: [Link].

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Available from: [Link].

-

MDPI. Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. Available from: [Link].

-

Fiveable. Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes. Available from: [Link].

- Google Patents. CN105330525A - Preparation method of 7-hydroxy-1-indanone.

-

ResearchGate. NMR spectra of compound 2. A, Observed 1 H-1 H COSY and HMBC coupling.... Available from: [Link].

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link].

-

Organic Chemistry Portal. Indanone synthesis. Available from: [Link].

-

SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC). Available from: [Link].

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Available from: [Link].

-

YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available from: [Link].

-

PubMed Central. Preparation of Simple Bicyclic Carboxylate-Rich Alicyclic Molecules for the Investigation of Dissolved Organic Matter. Available from: [Link].

-

Hypha Discovery. Structure Elucidation and NMR. Available from: [Link].

-

Nanalysis. HSQC – Revealing the direct-bonded proton-carbon instrument. Available from: [Link].

-

ResearchGate. Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link].

-

PubMed. Synthesis and Structure Elucidation of Five Series of Aminoflavones Using 1D and 2D NMR Spectroscopy. Available from: [Link].

-

PubMed Central. Annulations involving 1-indanones to access fused- and spiro frameworks. Available from: [Link].

-

Wikipedia. 1-Indanone. Available from: [Link].

-

PubMed Central. Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. Available from: [Link].

-

PubMed Central. Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link].

Sources

- 1. 1-Indanone - Wikipedia [en.wikipedia.org]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. fiveable.me [fiveable.me]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemistry.utah.edu [chemistry.utah.edu]

- 15. 1-Indanone(83-33-0) 13C NMR spectrum [chemicalbook.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 18. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]

- 19. researchgate.net [researchgate.net]

- 20. youtube.com [youtube.com]

Spectroscopic Characterization of 7-Amino-6-hydroxy-1-indanone: A Technical Guide for Researchers

Molecular Structure and its Spectroscopic Implications

7-Amino-6-hydroxy-1-indanone (C₉H₉NO₂) has a molecular weight of 163.17 g/mol .[] The molecule possesses a rigid indanone framework with three key functional groups that dictate its spectroscopic behavior: a carbonyl group (C=O) within a five-membered ring, a hydroxyl group (-OH), and an amino group (-NH₂) attached to the aromatic ring. The substitution pattern on the benzene ring will significantly influence the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the five-membered ring. The solvent used for analysis (e.g., DMSO-d₆ or CDCl₃) will influence the chemical shifts of the exchangeable protons (-OH and -NH₂).

Key Predicted ¹H NMR Signals:

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| Aromatic CH | 6.5 - 7.5 | Doublet, Doublet | J = ~8 Hz | The two aromatic protons will appear as doublets due to coupling with each other. The electron-donating effects of the -OH and -NH₂ groups will shift these signals upfield compared to unsubstituted indanone. |

| -CH₂- (alpha to C=O) | ~2.9 - 3.1 | Triplet | J = ~6-7 Hz | These protons are adjacent to a carbonyl group and a CH₂ group, resulting in a triplet. |

| -CH₂- (beta to C=O) | ~2.6 - 2.8 | Triplet | J = ~6-7 Hz | These protons are adjacent to the other CH₂ group and the aromatic ring, appearing as a triplet. |

| -OH | Variable (broad singlet) | Broad Singlet | - | The chemical shift is highly dependent on solvent, concentration, and temperature. The signal will likely be broad due to hydrogen bonding and exchange. |

| -NH₂ | Variable (broad singlet) | Broad Singlet | - | Similar to the hydroxyl proton, the amino protons are exchangeable and will appear as a broad singlet with a variable chemical shift. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.

Key Predicted ¹³C NMR Signals:

| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |

| C=O | 195 - 205 | The carbonyl carbon of the ketone is characteristically deshielded and appears significantly downfield. |

| Aromatic C-OH | 145 - 155 | The carbon atom attached to the hydroxyl group is deshielded. |

| Aromatic C-NH₂ | 140 - 150 | The carbon atom attached to the amino group is also deshielded. |

| Aromatic C (quaternary) | 125 - 140 | The remaining quaternary aromatic carbons. |

| Aromatic CH | 110 - 125 | The protonated aromatic carbons will appear in this region. |

| -CH₂- (alpha to C=O) | 35 - 45 | The carbon adjacent to the carbonyl group is deshielded. |

| -CH₂- (beta to C=O) | 25 - 35 | The other aliphatic carbon. |

Experimental Protocol for NMR Spectroscopy

A self-validating system for NMR analysis ensures data integrity and reproducibility.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to correlate proton and carbon signals).

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| O-H Stretch (Phenolic) | 3200 - 3600 | Strong, Broad | The broadness is due to hydrogen bonding.[2] |

| N-H Stretch (Aromatic Amine) | 3300 - 3500 | Medium (two bands) | Primary amines typically show two bands for symmetric and asymmetric stretching.[3] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | Characteristic of C-H bonds on a benzene ring.[4] |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Corresponding to the CH₂ groups in the five-membered ring. |

| C=O Stretch (Ketone) | 1680 - 1700 | Strong | The carbonyl stretch of the indanone system. Conjugation with the aromatic ring slightly lowers the frequency. |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium | Multiple bands are expected for the aromatic ring.[4] |

| C-N Stretch (Aromatic Amine) | 1250 - 1335 | Strong | Characteristic of aromatic amines.[3] |

| C-O Stretch (Phenolic) | ~1220 | Strong | Distinguishes phenols from aliphatic alcohols.[2] |

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty ATR setup.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Predicted Mass Spectrum

For this compound (MW = 163.17), the following is expected in an electron ionization (EI) mass spectrum:

-

Molecular Ion (M⁺): A peak at m/z = 163 is expected, corresponding to the intact molecule with one electron removed. The intensity of this peak may vary.

-

Key Fragmentation Pathways: The indanone structure is expected to undergo characteristic fragmentations. Common losses include CO, leading to a fragment at m/z = 135. Further fragmentation of the aromatic ring and the aliphatic portion will lead to a series of smaller ions. The presence of the amino and hydroxyl groups will also influence the fragmentation pattern.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology:

-

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). LC-MS with electrospray ionization (ESI) is often suitable for polar molecules like this.

-

-

Ionization:

-

For GC-MS, Electron Ionization (EI) is commonly used.

-

For LC-MS, Electrospray Ionization (ESI) in positive or negative ion mode is typical. In positive ion mode, the protonated molecule [M+H]⁺ at m/z = 164 would be observed.

-

-

Mass Analysis:

-

The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Data Analysis:

-

Identify the molecular ion peak (or the [M+H]⁺ peak in ESI) to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information. Proposing logical fragmentation pathways can strengthen the structural assignment.

-

Visualization of Experimental Workflows

Caption: A generalized workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the expected spectroscopic signatures of this molecule, researchers can more effectively identify and characterize it in their synthetic and analytical workflows. The provided experimental protocols offer a framework for obtaining high-quality, reproducible data. While this guide is based on well-established spectroscopic principles and data from analogous structures, experimental verification remains the gold standard for unequivocal structure elucidation.

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

Sources

- 2. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-Depth Technical Guide to the Biological Activity Screening of 7-Amino-6-hydroxy-1-indanone

Foreword: A Strategic Approach to Novel Compound Evaluation

The indanone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The specific compound, 7-Amino-6-hydroxy-1-indanone (CAS: 90563-78-3), presents a unique substitution pattern on this promising core.[] While direct biological data for this molecule is not extensively published, its structural similarity to other bioactive indanones provides a strong rationale for a comprehensive screening campaign.[5]

This guide is designed for researchers, scientists, and drug development professionals. It eschews a rigid, one-size-fits-all template in favor of a logical, cascading strategy for the initial biological evaluation of this compound. Our approach begins with a broad assessment of cellular impact and progressively narrows the focus to specific therapeutic areas and potential mechanisms of action. Each proposed step is grounded in established scientific principles, providing not just the "how" but the critical "why" behind each experimental choice, ensuring a robust and interpretable dataset is generated.

Part 1: The Foundational Screen — Assessing Cytotoxicity and Antiproliferative Potential

Expertise & Rationale: The First Critical Question

Before exploring any specific therapeutic activity, it is imperative to first understand the compound's fundamental effect on cell viability. A primary cytotoxicity screen serves two purposes: 1) It identifies potential anticancer activity by revealing growth inhibition of cancer cells, and 2) It establishes a baseline "therapeutic window," indicating the concentration range at which the compound can be studied for other effects without causing overt cell death.[6][7] We will employ a metabolic assay, which measures the health and proliferative capacity of cells, providing a sensitive and quantitative readout.[8]

Recommended Assay: XTT Cell Viability Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a robust colorimetric method for quantifying cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble XTT tetrazolium salt into a brightly colored, water-soluble formazan product. The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[9] We select the XTT assay over the more traditional MTT assay due to its operational simplicity; the water-soluble formazan product eliminates the need for a separate solubilization step, reducing handling and potential sources of error.[10]

Experimental Workflow: Cytotoxicity Screening

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Protocol: Broth Microdilution MIC Assay

-

Preparation of Compound Dilutions:

-

In a sterile 96-well plate, add 50 µL of appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to wells in columns 2 through 12.

-

Prepare a working solution of this compound in broth. Add 100 µL of this solution to the first column.

-

Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard the final 50 µL from column 10. Columns 11 (growth control) and 12 (sterility control) will not contain the compound.

-

-

Inoculum Preparation:

-

Select representative microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028).

-

Grow a fresh culture and suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized inoculum to wells in columns 1 through 11. The final volume in these wells will be 100 µL.

-

Add 50 µL of sterile broth (without inoculum) to column 12 to serve as a sterility control.

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Following incubation, check the control wells. Column 11 should show turbidity (growth), and column 12 should be clear (sterile).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). [11]

-

Data Presentation: Antimicrobial Activity

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | [Hypothetical Value] |

| Escherichia coli | Gram-negative Bacteria | [Hypothetical Value] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | [Hypothetical Value] |

| Candida albicans | Yeast (Fungus) | [Hypothetical Value] |

| Ciprofloxacin | Control Antibiotic | [Reference Value] |

| Fluconazole | Control Antifungal | [Reference Value] |

Part 3: Mechanistic Insight — Enzyme Inhibition Screening

Expertise & Rationale: Uncovering the "How"

Should the foundational or targeted screens yield promising activity (e.g., potent and selective cytotoxicity or low MIC values), the next logical step is to investigate the compound's mechanism of action (MOA). [12]Enzyme inhibition is one of the most common mechanisms by which drugs exert their effects. [13][14]Based on the known anti-inflammatory activity of some indanones, a relevant and illustrative target class is the cyclooxygenase (COX) enzymes. [1]COX-1 and COX-2 are key enzymes in the prostaglandin synthesis pathway, which mediates inflammation. Screening for inhibition of both isoforms can reveal potency and selectivity, which is crucial for predicting therapeutic benefit and side-effect profiles.

Logical Relationship: Types of Enzyme Inhibition

Caption: Competitive vs. Non-competitive enzyme inhibition mechanisms.

Detailed Protocol: COX-2 Inhibition Assay (Colorimetric)

This protocol uses a commercially available COX inhibitor screening assay kit as a basis.

-

Reagent Preparation:

-

Prepare all buffers, the heme cofactor, and the COX-2 enzyme solution as per the kit manufacturer's instructions.

-

Prepare a range of concentrations of this compound and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

-

-

Enzyme/Inhibitor Incubation:

-

In a 96-well plate, add buffer, heme, and the COX-2 enzyme solution to each well (except for a "no enzyme" background control).

-

Add the test compound dilutions or the positive control inhibitor. Include a "100% activity" control containing only the vehicle (DMSO).

-

Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add the substrate, arachidonic acid, to all wells to initiate the enzymatic reaction.

-

-

Reaction Development and Measurement:

-

Incubate for a defined period (e.g., 2 minutes) at room temperature.

-

Add a saturated stannous chloride solution to stop the reaction and reduce the product (PGG₂) to a more stable form (PGH₂).

-

Add a chromogen solution that reacts with the product to generate a colored compound.

-

Incubate for 5-10 minutes to allow color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

-

-

Data Analysis:

-

Subtract background absorbance from all readings.

-

Calculate the percent inhibition for each concentration using the formula: 100 - [(Absorbance of Inhibitor Well / Absorbance of 100% Activity Well) * 100].

-

Plot percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

-

Data Presentation: COX Enzyme Inhibition

| Enzyme | Known Function | IC₅₀ (µM) | Selectivity Index (SI)* |

| COX-1 | Housekeeping, Gastric Protection | [Hypothetical Value] | N/A |

| COX-2 | Inducible, Inflammation | [Hypothetical Value] | [Hypothetical Value] |

*Selectivity Index (SI) = IC₅₀ for COX-1 / IC₅₀ for COX-2. A higher SI value (>10) indicates selectivity for COX-2, which is generally desirable for anti-inflammatory drugs.

Part 4: Synthesis of Findings and Strategic Next Steps

The data generated from this three-tiered screening cascade provides a holistic initial profile of this compound. The interpretation of these results is not linear but interconnected, guiding the subsequent research direction.

Decision-Making Workflow

Caption: High-level decision workflow for the screening cascade.

-

Scenario 1: Potent and Selective Cytotoxicity. If the compound shows a low IC₅₀ against cancer cells and a high IC₅₀ against non-cancerous cells (high SI), it is a promising anticancer lead. The next steps would involve screening against a broader cancer cell line panel, deeper MOA studies (e.g., apoptosis assays, cell cycle analysis), and ultimately, lead optimization and in vivo tumor models.

-

Scenario 2: Potent Antimicrobial Activity. If the compound exhibits low MIC values against specific pathogens, it warrants investigation as a potential antibiotic or antifungal agent. Next steps would include determining whether the effect is bactericidal or bacteriostatic, testing against resistant strains, and evaluating in vivo infection models.

-

Scenario 3: Interesting Mechanistic Data. If the compound is a potent and selective enzyme inhibitor (e.g., for COX-2), this provides a clear mechanistic hypothesis. Further studies would focus on confirming this MOA in cell-based models and exploring structure-activity relationships (SAR) to improve potency and selectivity.

-

Scenario 4: No Significant Activity. If the compound is inactive across all primary screens, it may be deprioritized for further investigation, allowing resources to be focused on more promising molecules.

Conclusion

This technical guide outlines a robust, logical, and efficient strategy for the initial biological characterization of this compound. By progressing from a foundational cytotoxicity screen to targeted and mechanistic assays, researchers can systematically uncover the compound's therapeutic potential. The emphasis on understanding the rationale behind each step, employing self-validating protocols, and structuring data for clear interpretation ensures that the generated knowledge is both reliable and actionable, paving the way for the next stages of drug discovery and development.

References

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.

- Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. (n.d.). BenchChem.

- Antimicrobial Efficacy Screening. (n.d.). Microchem Laboratory.

- CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific - US.

- What is an Inhibition Assay? (n.d.). Biobide Blog.

- XTT Assay for Medical Device Cytotoxicity Assessment. (n.d.). Measurlabs.

- Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs.

- The conventional methods used for antimicrobial activity screening. (n.d.). ResearchGate.

- Evaluation of Biological Activity of Natural Compounds. (2022). Encyclopedia MDPI.

- Receptor-Ligand Binding Assays. (n.d.). Labome.

- MTT assay protocol. (n.d.). Abcam.

- functional in vitro assays for drug discovery. (2023). YouTube.

- A Technical Guide to the Preliminary Biological Activity Screening of Novel Compounds: A Case Study Approach with "Spiramin". (n.d.). BenchChem.

- An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. (2015). JoVE.

- Receptor Binding Assays for HTS and Drug Discovery. (2012). National Center for Biotechnology Information.

- Introduction to XTT assays for cell-viability assessment. (n.d.). Abcam.

- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences.

- In vitro receptor binding assays: General methods and considerations. (2025). ResearchGate.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.

- Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf.

- An In-Depth Technical Guide to Receptor Binding Affinity Assays: The Case of Clozapine. (n.d.). BenchChem.

- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (n.d.). MDPI.

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.

- In vitro Screening Systems. (n.d.). ResearchGate.

- Enzyme Inhibition Studies. (n.d.). BioIVT.

- 6-Amino-4-methyl-7-hydroxy-1-indanone (EVT-8547001). (n.d.). EvitaChem.

- Synthesis of 1-indanones with a broad range of biological activity. (n.d.). National Institutes of Health.

- CAS 90563-78-3 this compound. (n.d.). BOC Sciences.

- Recent developments in biological activities of indanones. (n.d.). ResearchGate.

- Recent developments in biological activities of indanones. (2017). PubMed.

- Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). RSC Publishing.

- Indanone synthesis. (n.d.). Organic Chemistry Portal.

- How can 7-HYDROXY-1-INDANONE 97 be synthesized more efficiently? (n.d.). Guidechem.

- Synthesis of 1-indanones with a broad range of biological activity. (2017). ResearchGate.

Sources

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy 6-Amino-4-methyl-7-hydroxy-1-indanone (EVT-8547001) [evitachem.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. mdpi.com [mdpi.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. blog.biobide.com [blog.biobide.com]

- 14. bellbrooklabs.com [bellbrooklabs.com]

potential therapeutic targets of 7-Amino-6-hydroxy-1-indanone

An In-Depth Technical Guide to the Potential Therapeutic Targets of 7-Amino-6-hydroxy-1-indanone

Abstract

The 1-indanone chemical scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This guide focuses on this compound, a specific derivative whose therapeutic potential has yet to be fully elucidated. Based on a comprehensive analysis of its structural features—namely the indanone core, an electron-rich aromatic ring substituted with hydroxyl and amino groups—we hypothesize its primary therapeutic utility lies in the treatment of neurodegenerative disorders. This document outlines the scientific rationale for investigating three principal molecular targets: Monoamine Oxidase (MAO), Acetylcholinesterase (AChE), and the exploratory target, Tyrosine Hydroxylase (TH). For each target, we present the mechanistic basis for potential interaction, detailed protocols for in-vitro validation, and the strategic implications for drug development. This guide is intended for researchers and scientists in pharmacology and drug discovery, providing a foundational framework for the systematic evaluation of this compound as a novel therapeutic agent.

The 1-Indanone Scaffold: A Privileged Structure in Neuropharmacology

The 1-indanone framework, consisting of a fused benzene and cyclopentanone ring, is a cornerstone in the development of drugs targeting the central nervous system (CNS). Its rigid structure provides a reliable anchor for positioning functional groups to interact with specific biological targets. The most prominent example of its success is Donepezil, a leading therapeutic for Alzheimer's disease that utilizes the indanone moiety as a key structural element.[1] Indanone derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties, but their most significant impact has been in the realm of neurodegenerative diseases.[2][3]

This compound (C₉H₉NO₂) is a specific analogue distinguished by two key functional groups on its aromatic ring: a hydroxyl (-OH) group at position 6 and an amino (-NH₂) group at position 7.[] This substitution pattern creates a catechol-like electronic environment, which is significant because many endogenous neurotransmitters (e.g., dopamine, norepinephrine) are catechols. This structural similarity forms the basis of our hypothesis that this compound is a strong candidate for modulating enzymes involved in neurotransmitter metabolism and signaling pathways, making it a promising lead compound for conditions like Parkinson's and Alzheimer's disease.

Primary Therapeutic Target Class: Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial-bound enzymes responsible for the oxidative deamination of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.[2][5] The degradation of these neurotransmitters by MAO is critical for terminating their signaling. In neurodegenerative disorders, particularly Parkinson's disease, the progressive loss of dopaminergic neurons leads to motor deficits. Inhibiting MAO-B, the predominant form in the striatum, prevents the breakdown of dopamine, thereby increasing its availability in the synapse and alleviating motor symptoms.[6]

Mechanistic Hypothesis:

The indanone scaffold is a known inhibitor of both MAO-A and MAO-B.[2] The electron-rich aromatic ring of this compound can facilitate favorable interactions within the active site of MAO enzymes. We hypothesize that this compound can act as an effective MAO inhibitor, with a potential for selectivity towards MAO-B, making it a strong candidate for Parkinson's disease therapy.

Experimental Protocol: In Vitro MAO Inhibition Assay

A chemiluminescent assay, such as the MAO-Glo™ Assay (Promega), provides a robust, high-throughput method for determining the inhibitory potency of the compound against both MAO isoforms.

Methodology:

-

Enzyme Preparation: Recombinant human MAO-A and MAO-B enzymes are diluted to their optimal working concentration in the provided reaction buffer.

-

Compound Dilution: A serial dilution of this compound is prepared, typically from 10 mM down to 1 pM, to generate a multi-point dose-response curve.

-

Reaction Initiation: Equal volumes of the MAO enzyme solution and the test compound dilutions are added to the wells of a white, opaque 96-well plate. The plate is incubated for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Substrate Addition: The MAO substrate is added to all wells to initiate the enzymatic reaction. The plate is incubated for 60 minutes at room temperature. The MAO enzyme oxidizes the substrate, producing a derivative that is converted to luciferin in a subsequent step.

-

Detection: The Luciferin Detection Reagent is added to each well. This reagent stops the MAO reaction and initiates a coupled reaction that converts the luciferin precursor into luciferin and then produces light in the presence of luciferase.

-

Data Acquisition: Luminescence is measured using a plate-reading luminometer. The signal is inversely proportional to the activity of the MAO enzyme.

-